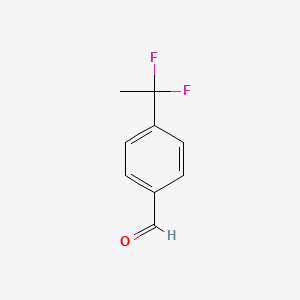

4-(1,1-Difluoroethyl)benzaldehyde

Description

The exact mass of the compound 4-(1,1-Difluoroethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(1,1-Difluoroethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Difluoroethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYSRMQNMACKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299790 | |

| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-22-6 | |

| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,1-difluoroethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1,1-Difluoroethyl)benzaldehyde CAS number 55805-22-6

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzaldehyde (CAS: 55805-22-6)

Abstract

This technical guide provides a comprehensive overview of 4-(1,1-Difluoroethyl)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of the 1,1-difluoroethyl moiety offers unique physicochemical properties that are highly sought after in modern drug design. This document, intended for researchers, synthetic chemists, and drug development professionals, details the compound's properties, plausible synthetic routes, spectroscopic characterization, key synthetic applications, and essential safety protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for leveraging this valuable synthetic building block.

Introduction to 4-(1,1-Difluoroethyl)benzaldehyde

4-(1,1-Difluoroethyl)benzaldehyde is a specialized aromatic aldehyde featuring a geminal difluoroethyl group at the para position. This substitution is not merely an isomeric variation but a deliberate design element that imparts unique electronic and metabolic properties to the molecule. The aldehyde functional group serves as a versatile handle for a wide array of subsequent chemical transformations, making it a valuable intermediate in multi-step syntheses.

Chemical Identity and Physicochemical Properties

The defining feature of this compound is the CF₂ group, which dramatically influences the molecule's properties compared to its non-fluorinated or monofluorinated analogs.

| Property | Value | Source/Comment |

| CAS Number | 55805-22-6 | |

| Molecular Formula | C₉H₈F₂O | |

| Molecular Weight | 170.16 g/mol | |

| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar benzaldehydes[1] |

| Boiling Point | ~210-225 °C (Predicted) | Extrapolated from similar structures[2] |

| Density | ~1.2 - 1.3 g/mL (Predicted) | |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ether) | General chemical knowledge |

The Strategic Role of the 1,1-Difluoroethyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[3][4] The 1,1-difluoroethyl group, in particular, offers a unique combination of properties that medicinal chemists find highly attractive.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This often translates to an improved pharmacokinetic profile and a longer in-vivo half-life.[5]

-

Lipophilic Hydrogen Bond Donor: The two electron-withdrawing fluorine atoms increase the acidity of the C-H proton on the same carbon (the CF₂H proton). This allows the group to act as a weak hydrogen bond donor, a rare and valuable interaction for a lipophilic moiety.[6] This can enhance binding affinity and specificity to biological targets.[5]

-

Bioisostere: The difluoroethyl group can serve as a metabolically stable bioisostere for moieties like alcohols, thiols, or ethers, which are prone to metabolism.[6] This substitution can maintain or improve biological activity while mitigating metabolic liabilities.

-

Modulation of Physicochemical Properties: Fluorination increases lipophilicity (logP), which can improve membrane permeability and oral bioavailability.[5]

Synthesis and Mechanistic Insights

While numerous methods exist for the synthesis of substituted benzaldehydes, a common and reliable strategy involves the oxidation of the corresponding benzyl alcohol. This approach ensures high selectivity for the aldehyde and avoids over-oxidation to the carboxylic acid when appropriate reagents are used.

Proposed Synthetic Pathway

A plausible two-step synthesis starts from the commercially available 4'-bromoacetophenone. The first step introduces the key 1,1-difluoroethyl group via deoxofluorination, followed by a substitution and oxidation sequence to yield the target aldehyde.

Caption: Proposed synthesis of 4-(1,1-Difluoroethyl)benzaldehyde.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established organometallic and formylation methodologies. All operations should be performed by trained chemists in a fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Bromo-1-(1,1-difluoroethyl)benzene

-

Apparatus Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4'-bromoacetophenone (1.0 equiv) and anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.2 equiv) dropwise via the dropping funnel over 30 minutes. Caution: DAST is toxic and reacts violently with water.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess DAST.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde

-

Apparatus Setup: Assemble a dry, nitrogen-flushed three-neck flask with a stir bar, a thermometer, and a septum. Add 4-bromo-1-(1,1-difluoroethyl)benzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equiv, as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. Stir for an additional 2 hours at -78 °C.

-

Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench by slowly adding 1 M hydrochloric acid (HCl). Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography to obtain 4-(1,1-Difluoroethyl)benzaldehyde.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following table summarizes the expected spectral data for the title compound.

| Technique | Expected Characteristics |

| ¹H NMR | CHO proton: Singlet, ~9.9-10.1 ppm. Aromatic protons: Two doublets (AA'BB' system), ~7.7-8.0 ppm. CHF₂ proton: Triplet, ~6.1-6.5 ppm, with coupling to the methyl group (³JHH) and fluorine atoms (²JHF). CH₃ protons: Triplet of doublets, ~2.0-2.2 ppm, with coupling to the CHF₂ proton (³JHH) and fluorine atoms (³JHF). |

| ¹³C NMR | C=O: ~190-192 ppm. Aromatic C-CHO: ~135-137 ppm. Aromatic C-CF₂: ~130-132 ppm (triplet due to ¹JCF coupling). Aromatic CH: ~128-130 ppm. CF₂: ~115-120 ppm (triplet due to ¹JCF coupling). CH₃: ~22-25 ppm (triplet due to ²JCF coupling). |

| ¹⁹F NMR | A single resonance (quartet) due to coupling with the three methyl protons, expected in the range of -90 to -110 ppm. |

| IR (Infrared) | C=O stretch (aldehyde): Strong, sharp peak at ~1700-1715 cm⁻¹. Aromatic C-H stretch: ~3030-3100 cm⁻¹. C-F stretch: Strong peaks at ~1100-1300 cm⁻¹.[7] |

| MS (Mass Spec) | M⁺: Expected at m/z = 170. Key Fragments: [M-H]⁺ at 169, [M-CHO]⁺ at 141. |

Applications in Synthetic Chemistry and Drug Discovery

The aldehyde functionality is a cornerstone of organic synthesis, enabling access to a vast chemical space. 4-(1,1-Difluoroethyl)benzaldehyde is a substrate for numerous name reactions critical to drug development.[8][9]

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with precise control over the double bond's location.[10][11] This is invaluable for creating linkers or introducing specific structural motifs.

Caption: Mechanism of the Wittig Reaction.[12]

Protocol Outline:

-

Generate the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH).

-

Add 4-(1,1-Difluoroethyl)benzaldehyde (1.0 equiv) to the ylide solution at 0 °C or below.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup and purify the resulting alkene by column chromatography.

Grignard Reaction: Secondary Alcohol Synthesis

The addition of Grignard reagents (organomagnesium halides) to the aldehyde provides a direct route to secondary alcohols, which are themselves versatile intermediates.[13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction. [15]

Safety, Handling, and Storage

As with any laboratory chemical, 4-(1,1-Difluoroethyl)benzaldehyde must be handled with care. The following information is based on general guidelines for aromatic aldehydes and fluorinated compounds.

| Category | Information |

| GHS Pictograms | (Predicted) GHS07 (Exclamation Mark) |

| Hazard Statements | (Predicted) Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Avoid breathing vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. [16] |

| Handling | Handle in a fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. [17] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from light and moisture. [17] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. [18] |

Conclusion and Future Outlook

4-(1,1-Difluoroethyl)benzaldehyde stands out as a highly valuable and versatile building block for medicinal and materials science. Its unique combination of a reactive aldehyde handle and a metabolically robust, property-modulating difluoroethyl group provides chemists with a powerful tool for molecular design. The synthetic transformations outlined in this guide—including Wittig olefination, Grignard additions, and its potential use in cross-coupling reactions—demonstrate its broad utility. Future research will likely focus on developing more direct and efficient synthetic routes to this compound and exploring its incorporation into novel therapeutic agents where its unique hydrogen bonding capacity and metabolic stability can be fully exploited to overcome challenges in drug discovery.

References

- Samoori, Z., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press.

- Li, W., et al. (2024). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. National Institutes of Health.

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Tolstorozhev, G.B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

PubChem. (n.d.). 4-(Difluoromethyl)benzaldehyde. Available at: [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

-

Diao, Z., et al. (2022). Nickel‐Catalyzed Reductive Cross‐Coupling of (Hetero)aryl Halides with 2‐Chloro‐1,1‐difluoroethane: Facile Access to 2,2‐Difluoroethylated Aromatics. ResearchGate. Available at: [Link]

-

Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Available at: [Link]

- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

-

Carl ROTH. (n.d.). Safety Data Sheet: Triethylene glycol monobutylether. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Available at: [Link]

-

Wang, M., et al. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. Available at: [Link]

-

Supporting Information. (n.d.). NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

Wang, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Available at: [Link]

-

Hagmann, W.K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-fluoro-. Available at: [Link]

-

Liu, Y., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PubMed. Available at: [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Available at: [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

-

Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. ResearchGate. Available at: [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Available at: [Link]

-

SpectraBase. (n.d.). 4-Ethyl-benzaldehyde. Available at: [Link]

-

University of California, Riverside. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(1-methylethyl)-. Available at: [Link]

-

YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS. Available at: [Link]

-

Glysofor. (n.d.). Safety data sheet according to 1907 / 2006 / EC. Available at: [Link]

-

Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

-

RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-ethylbenzaldehyde. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

Bartleby. (2024). Spectral data for an unknown organic compound. Available at: [Link]

-

PubChem. (n.d.). 4-(Fluoromethyl)benzaldehyde. Available at: [Link]

Sources

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. 4-(二氟甲氧基)苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. youtube.com [youtube.com]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. carlroth.com [carlroth.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(1,1-Difluoroethyl)benzaldehyde

Section 1: Introduction

Within the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Organofluorine compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa. The 1,1-difluoroethyl group, in particular, has emerged as a valuable moiety. It can serve as a bioisostere for methoxy or hydroxyl groups, mimicking their steric and electronic profiles while offering superior metabolic robustness.[1][2]

This technical guide provides a comprehensive overview of 4-(1,1-Difluoroethyl)benzaldehyde, a key building block for introducing this valuable functional group. We will delve into its core chemical properties, spectroscopic signature, synthesis, and characteristic reactivity. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile reagent for its application in complex molecule synthesis and drug discovery programs.

Section 2: Core Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the effective use of any chemical intermediate. The properties of 4-(1,1-Difluoroethyl)benzaldehyde are summarized below. While direct experimental data for some properties are scarce, reliable estimations can be made based on structurally analogous compounds.

Table 1: Physicochemical Properties of 4-(1,1-Difluoroethyl)benzaldehyde

| Property | Value | Comments / Analog Data Source |

| CAS Number | 121547-07-7 | - |

| Molecular Formula | C₉H₈F₂O | - |

| Molecular Weight | 170.16 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes[3] |

| Boiling Point (BP) | ~220-230 °C (at 760 mmHg) | Estimated based on analogs like 4-(difluoromethoxy)benzaldehyde (222 °C) and 4-ethylbenzaldehyde (220-222 °C)[3]. |

| Density | ~1.2-1.3 g/mL at 25 °C | Estimated based on 4-(difluoromethoxy)benzaldehyde (1.302 g/mL). |

Spectroscopic Profile

The unique structural features of 4-(1,1-Difluoroethyl)benzaldehyde give rise to a distinct spectroscopic fingerprint, crucial for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Feature | Predicted Chemical Shift / Value | Rationale |

| ¹H NMR | Aldehyde (CHO) | ~9.9-10.1 ppm (s, 1H) | The aldehyde proton is highly deshielded and typically appears as a singlet in this region[4]. |

| Aromatic (AA'BB') | ~7.7-8.0 ppm (m, 4H) | The electron-withdrawing nature of both the aldehyde and difluoroethyl groups deshields the aromatic protons. A complex multiplet is expected for the para-substituted pattern. | |

| Methyl (CH₃) | ~2.0-2.2 ppm (t, J ≈ 18-20 Hz, 3H) | The methyl protons are coupled to two equivalent fluorine atoms, resulting in a characteristic triplet. | |

| ¹³C NMR | Carbonyl (C=O) | ~190-192 ppm | Typical range for an aromatic aldehyde carbonyl carbon. |

| Aromatic (Ar-C) | ~125-150 ppm | Multiple signals expected, with C-F coupling visible on the carbon attached to the difluoroethyl group and its ortho carbons. | |

| Quaternary (C(F₂)) | ~115-125 ppm (t, ¹JCF ≈ 240-250 Hz) | The large one-bond carbon-fluorine coupling constant splits this signal into a triplet. | |

| Methyl (CH₃) | ~25-30 ppm (t, ²JCF ≈ 25-30 Hz) | The methyl carbon shows a smaller two-bond coupling to the fluorine atoms, also resulting in a triplet. | |

| ¹⁹F NMR | Difluoroethyl (CF₂) | ~-90 to -110 ppm (q, J ≈ 18-20 Hz) | The two equivalent fluorine atoms are coupled to the three methyl protons, resulting in a quartet. |

| IR Spectroscopy | C=O Stretch | ~1700-1715 cm⁻¹ (strong) | Characteristic strong absorption for an aromatic aldehyde. |

| C-F Stretch | ~1100-1300 cm⁻¹ (strong, multiple bands) | Strong, complex bands are indicative of the C-F bonds. |

Section 3: Synthesis and Mechanistic Rationale

A robust and scalable synthesis is critical for the utility of any building block. A common and effective method for preparing 4-(1,1-Difluoroethyl)benzaldehyde is the deoxofluorination of the corresponding ketone, 4-acetylbenzaldehyde.

Workflow: Synthesis via Deoxofluorination

Sources

- 1. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-ethyl benzaldehyde, 4748-78-1 [thegoodscentscompany.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity to biological targets.[1] Among the various fluorinated motifs, the 1,1-difluoroethyl group has garnered significant interest. Its unique stereoelectronic properties can serve as a lipophilic hydrogen bond donor and can mimic the spatial arrangement of a carbonyl group, offering novel avenues for drug design. The target molecule, 4-(1,1-difluoroethyl)benzaldehyde, is a valuable building block, providing a versatile handle for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] This guide provides an in-depth exploration of plausible and efficient synthetic pathways to this important compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to the Synthesis of 4-(1,1-Difluoroethyl)benzaldehyde

The synthesis of 4-(1,1-difluoroethyl)benzaldehyde can be approached from several strategic directions. The choice of a particular pathway will often depend on the availability of starting materials, scalability, and the desired purity of the final product. This guide will detail three primary synthetic strategies:

-

Late-Stage Difluoroethylation of a Benzaldehyde Precursor: This approach involves the introduction of the 1,1-difluoroethyl group onto a pre-existing benzaldehyde scaffold.

-

Formylation of a Difluoroethylated Aromatic Ring: This strategy focuses on first constructing the 1,1-difluoroethylbenzene core, followed by the introduction of the aldehyde functionality.

-

Functional Group Interconversion from a Precursor with the 1,1-Difluoroethyl Moiety: This pathway utilizes a starting material that already contains the desired difluoroethyl group and modifies another functional group to yield the target aldehyde.

Pathway 1: Late-Stage Difluoroethylation of a Benzaldehyde Precursor

This strategy is advantageous as it utilizes readily available benzaldehyde derivatives. A key challenge lies in the chemoselective introduction of the difluoroethyl group in the presence of a reactive aldehyde functionality.

Cross-Coupling Approach using a Protected Benzaldehyde Derivative

A robust method for the introduction of the 1,1-difluoroethyl group is through a transition metal-catalyzed cross-coupling reaction. To prevent unwanted side reactions with the aldehyde, it is prudent to first protect this functional group.

Workflow Diagram:

Caption: Cross-coupling approach with aldehyde protection.

Experimental Protocol:

Step 1: Protection of 4-Bromobenzaldehyde

The aldehyde group of 4-bromobenzaldehyde is protected, for example, as a diethyl acetal, to prevent its reaction in the subsequent cross-coupling step.

-

To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product, 1-bromo-4-(diethoxymethyl)benzene, is extracted with an organic solvent, dried, and purified.

Step 2: Nickel-Catalyzed 1,1-Difluoroethylation

The protected 4-bromobenzaldehyde derivative can then undergo a nickel-catalyzed cross-coupling reaction with a suitable 1,1-difluoroethyl source, such as 1,1-difluoroethyl chloride.[4]

-

In a glovebox, a reaction vessel is charged with the protected 4-bromobenzaldehyde (1 equivalent), a nickel catalyst (e.g., NiCl2(dme)), a suitable ligand (e.g., a bipyridine or phosphine ligand), and a reducing agent (e.g., zinc powder) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

1,1-Difluoroethyl chloride is then introduced, and the reaction mixture is heated.

-

The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, the reaction is worked up by quenching with an aqueous solution, followed by extraction, drying of the organic phase, and purification of the protected product by column chromatography.

Step 3: Deprotection to Yield 4-(1,1-Difluoroethyl)benzaldehyde

The final step is the removal of the acetal protecting group to regenerate the aldehyde.

-

The purified protected 4-(1,1-difluoroethyl)benzaldehyde is dissolved in a mixture of an organic solvent (e.g., acetone) and an aqueous acidic solution (e.g., dilute HCl).

-

The mixture is stirred at room temperature until TLC analysis indicates complete deprotection.

-

The product is then extracted, the organic layer is washed with a neutral aqueous solution, dried, and the solvent is removed under reduced pressure to yield 4-(1,1-difluoroethyl)benzaldehyde.

Causality Behind Experimental Choices:

-

Protection: The aldehyde is protected as an acetal because acetals are stable to the basic and nucleophilic conditions of many cross-coupling reactions but can be easily removed under acidic conditions.

-

Nickel Catalysis: Nickel catalysts have shown excellent reactivity and functional group tolerance for the cross-coupling of aryl halides with alkyl halides.[4][5]

-

Solvent Choice: Polar aprotic solvents like DMF are often used for such cross-coupling reactions as they can dissolve the reactants and facilitate the catalytic cycle.

Pathway 2: Formylation of a Difluoroethylated Aromatic Ring

This approach involves the initial synthesis of 1-(1,1-difluoroethyl)benzene, followed by the introduction of the aldehyde group at the para-position. This can be a highly efficient route if a selective para-formylation method is employed.

Workflow Diagram:

Caption: Formylation of a difluoroethylated benzene core.

Experimental Protocol:

Step 1: Synthesis of 1-(1,1-Difluoroethyl)benzene

This intermediate can be synthesized via several methods, including the reaction of an aryl Grignard reagent with a suitable difluoroethylating agent. A more direct approach could involve the copper-catalyzed reaction of an aryl iodide with an α-silyldifluoroacetate followed by hydrolysis and decarboxylation.[6]

-

A mixture of an aryl iodide (e.g., iodobenzene), an α-silyldifluoroacetate, and a copper catalyst is heated in a suitable solvent like DMSO or DME.[6]

-

The resulting aryldifluoroacetate is then hydrolyzed and decarboxylated to afford the difluoromethyl aromatic compound.[6]

Step 2: Para-Selective Formylation

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings. The 1,1-difluoroethyl group is an ortho,para-director, and steric hindrance will likely favor para-substitution.

-

The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF).

-

1-(1,1-Difluoroethyl)benzene is then added dropwise to the pre-formed Vilsmeier reagent.

-

The reaction mixture is heated, and its progress is monitored by TLC.

-

After the reaction is complete, the mixture is poured onto crushed ice and neutralized with an aqueous base (e.g., NaOH solution).

-

The crude product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography or crystallization yields the desired 4-(1,1-difluoroethyl)benzaldehyde.

Causality Behind Experimental Choices:

-

Vilsmeier-Haack Reaction: This reaction is a reliable method for the formylation of activated aromatic rings and often provides good regioselectivity. The electron-donating nature of the alkyl group (in this case, the difluoroethyl group) activates the ring towards electrophilic substitution.

-

Para-Selectivity: The steric bulk of the 1,1-difluoroethyl group is expected to disfavor ortho-substitution, leading to the preferential formation of the para-isomer.

Pathway 3: Functional Group Interconversion

This strategy starts with a commercially available or readily synthesized precursor that already contains the 4-(1,1-difluoroethyl)phenyl moiety. A common approach is the reduction of a corresponding carboxylic acid or its derivative.

Workflow Diagram:

Caption: Reduction of a benzoic acid derivative.

Experimental Protocol:

Step 1: Synthesis of 4-(1,1-Difluoroethyl)benzoic Acid

This starting material can be prepared from 4-bromobenzoic acid via a similar difluoroethylation strategy as described in Pathway 1, with the carboxylic acid group protected as an ester.

Step 2: Conversion to 4-(1,1-Difluoroethyl)benzoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride.

-

4-(1,1-Difluoroethyl)benzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

-

The reaction is typically performed at room temperature or with gentle heating.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 3: Reduction of the Acid Chloride to the Aldehyde

A classic method for this transformation is the Rosenmund reduction. Alternatively, milder and more modern methods using silane reducing agents can be employed.[7]

-

Rosenmund Reduction: The acid chloride is dissolved in a suitable solvent (e.g., toluene) and treated with hydrogen gas in the presence of a poisoned palladium catalyst (e.g., Pd/BaSO₄ with a quinoline-sulfur poison). The poison is crucial to prevent over-reduction to the alcohol.

-

Silane Reduction: A palladium-catalyzed reduction using polymethylhydrosiloxane (PMHS) as the reducing agent offers a milder alternative.[7] The acid chloride is treated with PMHS in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand.[7][8]

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, 4-(1,1-difluoroethyl)benzaldehyde, should be purified to a high degree. Common purification techniques include:

-

Column Chromatography: Using silica gel with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for removing impurities.[9]

-

Crystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.[10]

The structure and purity of the synthesized 4-(1,1-difluoroethyl)benzaldehyde should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the molecular structure and the presence of the difluoroethyl group.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.[11]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

| Pathway | Key Transformation | Typical Reagents | Advantages | Challenges |

| 1 | Ni-catalyzed difluoroethylation | NiCl₂(dme), 1,1-difluoroethyl chloride | Convergent, utilizes readily available starting materials | Requires protection/deprotection steps, potential for side reactions with the aldehyde |

| 2 | Vilsmeier-Haack formylation | POCl₃, DMF | Potentially high yielding, avoids protection/deprotection | Regioselectivity can be an issue, requires synthesis of the difluoroethylbenzene precursor |

| 3 | Reduction of acid chloride | Pd/BaSO₄, H₂ (Rosenmund) or PMHS, Pd catalyst | Utilizes a pre-existing core, can be high yielding | Requires synthesis of the corresponding benzoic acid, risk of over-reduction |

Conclusion

References

- OICC Press. (2024).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Maleczka, R. E., et al. (n.d.). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Michigan State University.

- ResearchGate. (2025). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole.

- Chemical Science (RSC Publishing). (n.d.). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride.

- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

- Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry.

- ACS Publications. (n.d.). A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. Organic Letters.

- National Institutes of Health. (2016). Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids. PMC.

- European Patent Office. (n.d.). Method for the purification of benzaldehyde. EP 0016487 B1.

- ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states.

- Sci-Hub. (2020). Nickel‐Catalyzed 1,1‐Difluoroethylation of (Hetero)aryl Halides with 1,1‐Difluoroethyl Chloride (CH3CF2Cl). Asian Journal of Organic Chemistry.

- PubMed. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic Letters.

- National Institutes of Health. (2025). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives.

- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.

- ResearchGate. (n.d.). Proposed pathways for benzaldehyde biosynthesis in plants Enzymes....

- Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.

- National Institutes of Health. (n.d.). Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis. PMC.

- National Institutes of Health. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

- Supporting Information. (n.d.). 4.

- (2026).

- ResearchGate. (n.d.). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction.

- Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.

- NIST. (n.d.). Benzaldehyde, 4-fluoro-. NIST WebBook.

- ACS Publications. (2021). Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.

- (2023). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.

- PubMed. (2007). Synthesis of p-(di-tert-butyl[(18)F]fluorosilyl)benzaldehyde ([(18)F]SiFA-A) With High Specific Activity by Isotopic Exchange. Bioconjugate Chemistry.

- MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.

- ResearchGate. (n.d.). (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds.

- SpectraBase. (n.d.). 4-Ethyl-benzaldehyde.

- ResearchGate. (2025). (PDF) Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability.

- National Institutes of Health. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC.

- PubChem. (n.d.). 4-Fluorobenzaldehyde.

- (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus.

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. sci-hub.sg [sci-hub.sg]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1,1-Difluoroethyl)benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of 4-(1,1-difluoroethyl)benzaldehyde, a compound of interest due to the unique spectroscopic properties imparted by its fluorine-containing moiety. Understanding the spectral features of such molecules is critical for reaction monitoring, quality control, and characterization of novel chemical entities.

This document will delve into the theoretical principles governing the chemical shifts and spin-spin coupling patterns observed in the molecule. We will present a detailed, stepwise protocol for sample preparation and data acquisition, followed by a comprehensive interpretation of the resulting spectrum. The causality behind spectral patterns, particularly the influence of the electronegative aldehyde and difluoroethyl groups on the aromatic system and the complex proton-fluorine (¹H-¹⁹F) couplings, will be a central focus.

Theoretical Principles: Predicting the Spectral Landscape

The structure of 4-(1,1-difluoroethyl)benzaldehyde dictates a unique ¹H NMR spectrum. The key features are a para-disubstituted aromatic ring, an aldehydic proton, and a methyl group adjacent to a difluorinated carbon. Both the formyl (-CHO) and the 1,1-difluoroethyl (-CF₂CH₃) groups are strongly electron-withdrawing, which significantly influences the electronic environment of the entire molecule.

Chemical Shift (δ)

-

Aldehydic Proton (H-α): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. Its signal is expected to appear far downfield, typically in the range of δ 9.5-10.5 ppm.[1][2]

-

Aromatic Protons (H-2, H-6, H-3, H-5): The benzene ring is para-disubstituted with two electron-withdrawing groups. This arrangement leads to two sets of chemically equivalent protons: H-2/H-6 (ortho to the aldehyde) and H-3/H-5 (ortho to the difluoroethyl group). Both groups deshield the aromatic protons relative to benzene (δ 7.3 ppm).[3] The aldehyde group's strong deshielding effect will cause the H-2/H-6 protons to resonate at a lower field than the H-3/H-5 protons.

-

Methyl Protons (H-β): The methyl protons are adjacent to a carbon bearing two highly electronegative fluorine atoms. This proximity will cause a significant downfield shift compared to a standard alkyl group, likely appearing in the δ 1.8-2.5 ppm region.

Spin-Spin Coupling (J)

The splitting patterns (multiplicity) of the signals are governed by scalar coupling between neighboring NMR-active nuclei. In this molecule, both ¹H-¹H and ¹H-¹⁹F couplings are critical.

-

Aromatic ¹H-¹H Coupling: The primary coupling in the aromatic region is the three-bond ortho coupling (³JHH) between H-2 and H-3 (and H-6 and H-5), which typically has a value of 7-9 Hz. This will split the signals for H-2/H-6 and H-3/H-5 into doublets.

-

¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and couples strongly.

-

³JHF (Vicinal): The methyl protons (H-β) are three bonds away from the two equivalent fluorine atoms. They will be split into a triplet by these two fluorine nuclei (n+1 rule does not apply for heteronuclear coupling, but the effect of two equivalent I=1/2 nuclei is a triplet). The magnitude of ³JHF is typically in the range of 5-20 Hz.

-

⁴JHF (Long-Range): The aromatic protons H-3/H-5 are four bonds away from the fluorine atoms. This long-range coupling will cause additional splitting of their signal. Typical ⁴J coupling constants are around 4 Hz.[4] This will turn the expected doublet into a doublet of triplets (or a more complex multiplet if the resolution is insufficient).

-

⁵JHF (Long-Range): The aromatic protons H-2/H-6 are five bonds away from the fluorine atoms. This coupling is generally smaller than ⁴JHF but may still be observable, leading to further fine splitting. Long-range couplings involving fluorine are common.[5]

-

The diagram below illustrates the key coupling interactions within the molecule.

Caption: Key ¹H-¹H (ortho) and ¹H-¹⁹F (vicinal and long-range) coupling pathways in 4-(1,1-Difluoroethyl)benzaldehyde.

Predicted ¹H NMR Data Summary

Based on the theoretical principles, the following table summarizes the expected ¹H NMR spectral data for 4-(1,1-difluoroethyl)benzaldehyde, recorded in a standard solvent like CDCl₃.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

| H-α (CHO) | ~10.0 | 1H | s | - |

| H-2, H-6 (Aromatic) | ~7.95 | 2H | d | ³JHH ≈ 8.2 Hz |

| H-3, H-5 (Aromatic) | ~7.70 | 2H | dt | ³JHH ≈ 8.2 Hz, ⁴JHF ≈ 4.0 Hz |

| H-β (CH₃) | ~2.10 | 3H | t | ³JHF ≈ 18.5 Hz |

Note: The multiplicity of H-2, H-6 may show fine splitting due to ⁵JHF upon high resolution.

Experimental Protocol

Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and a systematic approach to data acquisition.

Part A: NMR Sample Preparation

This protocol ensures a homogenous sample free of contaminants, which is crucial for sharp, well-resolved signals.

-

Material Weighing: Accurately weigh 10-20 mg of 4-(1,1-difluoroethyl)benzaldehyde directly into a clean, dry vial.[6] The use of a sufficient sample amount is vital for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or complex spectra.[7]

-

Solvent Selection & Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identified.[8] TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. Visual inspection should confirm a clear, particulate-free solution.

-

Filtration and Transfer: To remove any microscopic dust or undissolved particles that can degrade spectral quality, filter the solution into a high-quality 5 mm NMR tube.[9] This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

Part B: Data Acquisition Workflow

The following outlines a standard workflow for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum, from sample preparation to final analysis.

Data Interpretation & Structural Verification

A detailed examination of the predicted spectrum provides robust confirmation of the 4-(1,1-difluoroethyl)benzaldehyde structure.

-

Signal at δ ~10.0 ppm (H-α): This downfield singlet integrates to one proton and is characteristic of an aldehydic proton.[1] Its lack of significant coupling confirms its isolation from other protons.

-

Signal at δ ~7.95 ppm (H-2, H-6): This signal integrates to two protons. Its appearance as a doublet with J ≈ 8.2 Hz is due to ortho-coupling with H-3 and H-5, respectively. Its downfield position relative to the other aromatic signal is a direct consequence of being ortho to the highly deshielding aldehyde group.

-

Signal at δ ~7.70 ppm (H-3, H-5): Integrating to two protons, this signal is more complex. The primary splitting is a doublet (J ≈ 8.2 Hz) from ortho-coupling to H-2 and H-6. Each line of this doublet is further split into a triplet by the two equivalent fluorine atoms four bonds away (⁴JHF ≈ 4.0 Hz), resulting in a doublet of triplets. This long-range H-F coupling is a key signature of the difluoroethyl substituent's position.

-

Signal at δ ~2.10 ppm (H-β): This upfield signal integrates to three protons, consistent with a methyl group. Its multiplicity as a triplet is the definitive evidence for its adjacency to the -CF₂- group, with a vicinal coupling constant ³JHF of approximately 18.5 Hz. The magnitude of this coupling is typical for three-bond H-F interactions.[5]

Conclusion

The ¹H NMR spectrum of 4-(1,1-difluoroethyl)benzaldehyde is a rich source of structural information, providing a textbook example of how chemical shifts and coupling patterns can be used for molecular characterization. The deshielding effects of the electron-withdrawing substituents clearly differentiate the aromatic protons, while the distinct multiplicities arising from both ¹H-¹H and ¹H-¹⁹F couplings allow for the unambiguous assignment of all signals. The characteristic triplet of the methyl group and the doublet of triplets in the aromatic region serve as powerful diagnostic markers for the 1,1-difluoroethyl moiety and its placement on the benzaldehyde scaffold. This comprehensive analysis serves as a robust guide for researchers working with fluorinated compounds, highlighting the predictive power of NMR spectroscopy.

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy.

- Supporting Information for a relevant chemical synthesis publication. [Source title not fully available, but content demonstrates typical spectra for substituted benzaldehydes].

-

Rogue Chem. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]

-

J. Am. Chem. Soc. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

Moodle, Vancouver Island University. NMR Spectroscopy of Benzene Derivatives. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

-

University of California, Berkeley. Small molecule NMR sample preparation. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. epfl.ch [epfl.ch]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-(1,1-difluoroethyl)benzaldehyde, a key building block in modern medicinal chemistry and materials science. We will delve into its commercial availability, essential technical specifications, safe handling protocols, and its burgeoning applications in organic synthesis and drug discovery.

Introduction: The Significance of the Difluoroethyl Moiety

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. The 1,1-difluoroethyl group, in particular, is of growing interest as a bioisostere for various functional groups. Its unique stereoelectronic properties can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a valuable substituent in the design of novel therapeutics. 4-(1,1-Difluoroethyl)benzaldehyde serves as a crucial starting material for incorporating this valuable moiety into a wide range of molecular scaffolds.

Commercial Availability and Supplier Specifications

While not as ubiquitous as unsubstituted benzaldehyde, 4-(1,1-difluoroethyl)benzaldehyde (CAS No. 55805-22-6) is available from a select number of specialized chemical suppliers. When sourcing this reagent, it is critical to consider purity, available quantities, and the supplier's quality control documentation. Below is a comparative overview of some commercial suppliers.

| Supplier | Purity/Specifications | Available Quantities | Additional Notes |

| Alachem Co., Ltd. | NLT 97% | Research to industrial scale | Provides Certificate of Analysis (COA), Safety Data Sheet (SDS), Route of Synthesis (ROS), and Method of Analysis (MOA) upon request. |

| Accela ChemBio Inc. | ≥95% | Research quantities | Listed as available for R&D use. |

| HANGZHOU LEAP CHEM CO., LTD. | Information available upon request | Research and bulk manufacturing | A specialized fine chemical supplier. |

Note: The information in this table is based on publicly available data and may be subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request a certificate of analysis for lot-specific data.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of 4-(1,1-difluoroethyl)benzaldehyde is essential for its effective use in synthesis and for quality control.

Key Properties (Predicted and Experimental):

-

Molecular Formula: C₉H₈F₂O

-

Molecular Weight: 170.16 g/mol

-

Appearance: Likely a colorless to pale yellow liquid

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Analytical Methods for Quality Control:

Suppliers typically use a combination of analytical techniques to ensure the purity and identity of 4-(1,1-difluoroethyl)benzaldehyde. Researchers should expect to see data from the following methods on a Certificate of Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful technique for structural elucidation and purity assessment. The ¹⁹F NMR spectrum is particularly important for confirming the presence and chemical environment of the difluoroethyl group.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the purity of the compound by separating it from any impurities.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-(1,1-difluoroethyl)benzaldehyde. While a specific Safety Data Sheet (SDS) for this compound is not widely available in public domains, general safety guidelines for aromatic aldehydes should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Protect from light and moisture.

-

For long-term storage, refrigeration may be recommended. Always consult the supplier's specific storage instructions.

Applications in Organic Synthesis and Drug Discovery

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The presence of the 4-(1,1-difluoroethyl) substituent opens up possibilities for the synthesis of novel compounds with potentially enhanced biological activity.

Key Synthetic Transformations:

The following diagram illustrates some fundamental synthetic pathways utilizing 4-(1,1-difluoroethyl)benzaldehyde as a starting material.

Caption: Key synthetic transformations of 4-(1,1-difluoroethyl)benzaldehyde.

Causality in Experimental Choices:

-

Oxidation: The choice of oxidizing agent (e.g., potassium permanganate for a strong oxidation to the carboxylic acid, or pyridinium chlorochromate for a milder oxidation) will depend on the desired product and the tolerance of other functional groups in the molecule.

-

Reduction: Sodium borohydride is a mild reducing agent suitable for converting the aldehyde to a primary alcohol, while lithium aluminum hydride is a much stronger reducing agent that would also reduce other functional groups like esters or amides if present.

-

Reductive Amination: This powerful reaction allows for the direct synthesis of amines. The choice of the amine and the reducing agent (e.g., sodium triacetoxyborohydride, which is mild and selective) is crucial for the successful synthesis of the target secondary or tertiary amine.

-

Wittig Reaction: This reaction is a cornerstone of alkene synthesis. The choice of the phosphonium ylide determines the structure of the resulting alkene. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often favor the (Z)-alkene.

-

Aldol Condensation: This classic carbon-carbon bond-forming reaction is essential for building larger molecules. The reaction conditions (base or acid catalysis) can influence the outcome and selectivity of the reaction.

Protocol Example: Reductive Amination

The following is a general, self-validating protocol for the reductive amination of 4-(1,1-difluoroethyl)benzaldehyde.

Caption: A typical experimental workflow for reductive amination.

This protocol is self-validating as the progress of the reaction can be monitored at each key stage (imine formation and final product formation) using standard analytical techniques like TLC or LC-MS.

Conclusion and Future Outlook

4-(1,1-Difluoroethyl)benzaldehyde is a valuable and versatile building block for the introduction of the difluoroethyl group into organic molecules. Its availability from commercial suppliers, coupled with its reactivity as an aromatic aldehyde, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. As the demand for fluorinated organic molecules continues to grow, the importance of reagents like 4-(1,1-difluoroethyl)benzaldehyde is expected to increase, driving further research into its synthesis and applications.

References

At present, specific literature citations for the synthesis and detailed applications of 4-(1,1-Difluoroethyl)benzaldehyde are limited in publicly accessible databases. The references provided below are for general procedures and concepts related to the reactions of benzaldehydes and the importance of fluorination in medicinal chemistry.

-

General Synthesis of Aldehydes and their Reactions

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL: [Link]

-

The Role of Fluorine in Medicinal Chemistry

- Title: Fluorine in Medicinal Chemistry and Chemical Biology

- Source: Wiley

-

URL: [Link]

-

Reductive Amination Protocols

- Title: Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride

- Source: Organic Reactions

-

URL: [Link]

-

Wittig Reaction Overviews

- Title: The Wittig Reaction

- Source: Chemical Reviews

-

URL: [Link]

An In-depth Technical Guide to 4-(1,1-Difluoroethyl)benzaldehyde: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,1-difluoroethyl)benzaldehyde, a key building block in modern medicinal chemistry. The strategic incorporation of the 1,1-difluoroethyl moiety into aromatic systems can significantly modulate the physicochemical and pharmacological properties of bioactive molecules. This document delves into the historical context of its development, details established and novel synthetic routes with step-by-step protocols, and explores its applications in the design and discovery of new therapeutic agents.

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets. The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a valuable substituent due to its unique electronic properties and its role as a bioisostere for other functional groups.

4-(1,1-Difluoroethyl)benzaldehyde serves as a crucial intermediate, providing a versatile scaffold for the synthesis of a wide range of complex molecules. Its aldehyde functionality allows for a plethora of chemical transformations, making it an invaluable tool for drug discovery and development programs.

Physicochemical Properties

| Property | Value |

| CAS Number | 55805-22-6[1] |

| Molecular Formula | C₉H₈F₂O[1] |

| Molecular Weight | 170.16 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Historical Perspective and Discovery

The development of synthetic methodologies for introducing difluoroalkyl groups onto aromatic rings has been an area of active research. While the precise first synthesis of 4-(1,1-difluoroethyl)benzaldehyde is not prominently documented in early literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The increasing recognition of the utility of fluorinated motifs in pharmaceuticals spurred the development of reagents and reactions capable of constructing C-CF₂ bonds. Early methods often relied on harsh conditions and toxic reagents, but significant progress has been made in developing milder and more efficient protocols.

Synthetic Methodologies

The synthesis of 4-(1,1-difluoroethyl)benzaldehyde can be approached through several strategic disconnections. The primary challenge lies in the efficient and selective introduction of the 1,1-difluoroethyl group onto the aromatic ring, followed by the formation or unmasking of the aldehyde functionality.

Synthesis from 4-Acetylbenzaldehyde via Deoxyfluorination

A common and direct approach involves the deoxyfluorination of the corresponding ketone, 4-acetylbenzaldehyde. This method leverages the conversion of a carbonyl group into a gem-difluoride.

Reaction Scheme:

Figure 1: Deoxyfluorination of 4-Acetylbenzaldehyde.

Causality Behind Experimental Choices:

-

Deoxyfluorinating Agents: Diethylaminosulfur trifluoride (DAST) and its less hazardous analogue, Deoxo-Fluor®, are commonly employed for this transformation. They are effective at converting ketones to gem-difluorides under relatively mild conditions. The choice between them often depends on safety considerations and substrate compatibility.

-

Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive fluorinating agent.

-

Temperature: The reaction is typically initiated at low temperatures (e.g., -78 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol:

-

Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of 4-acetylbenzaldehyde (1.0 eq) in anhydrous DCM.

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reagent: A solution of DAST (1.2 eq) in anhydrous DCM is added dropwise to the cooled solution over 30 minutes.

-

Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 4-(1,1-difluoroethyl)benzaldehyde.

Synthesis via Cross-Coupling Reactions

Modern synthetic methods offer alternative routes involving the construction of the C-C bond between the aromatic ring and the difluoroethyl group.

Reaction Scheme:

Figure 2: Cross-Coupling approach to 4-(1,1-Difluoroethyl)benzaldehyde.

Causality Behind Experimental Choices:

-

Starting Material: A readily available aryl halide, such as 4-bromobenzaldehyde or a protected version (e.g., an acetal), is used as the electrophilic partner.

-

"CF₂CH₃" Source: A variety of reagents capable of delivering the 1,1-difluoroethyl nucleophile or a precursor have been developed. These can include organometallic reagents or radical precursors.

-

Catalyst: Palladium or copper catalysts are commonly used to facilitate the cross-coupling reaction. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

Experimental Protocol (Illustrative Example):

-

Setup: To a degassed solution of 4-bromobenzaldehyde acetal (1.0 eq) in an appropriate solvent (e.g., DMF, dioxane), the "CF₂CH₃" source (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., K₂CO₃) (2.0 eq) are added.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-120 °C) for several hours.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

Deprotection: The resulting acetal is then hydrolyzed under acidic conditions to yield 4-(1,1-difluoroethyl)benzaldehyde.

-

Purification: The final product is purified by column chromatography.

Spectroscopic Characterization

The structure of 4-(1,1-difluoroethyl)benzaldehyde can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (a singlet around 10 ppm), the aromatic protons in the para-substituted pattern, and a triplet for the methyl group of the difluoroethyl moiety, which is coupled to the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a quartet corresponding to the two equivalent fluorine atoms coupled to the three protons of the methyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aldehyde carbonyl carbon, the aromatic carbons, and a triplet for the carbon of the CF₂ group due to coupling with the two fluorine atoms.

-

IR Spectroscopy: The infrared spectrum will show a strong absorption band for the aldehyde C=O stretch, typically in the region of 1700-1715 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development

4-(1,1-Difluoroethyl)benzaldehyde is a valuable building block for the synthesis of various biologically active compounds. The aldehyde group serves as a handle for further functionalization, allowing for its incorporation into diverse molecular scaffolds.

Workflow for Utilizing 4-(1,1-Difluoroethyl)benzaldehyde in Drug Discovery:

Figure 3: Synthetic transformations of 4-(1,1-Difluoroethyl)benzaldehyde.

The introduction of the 4-(1,1-difluoroethyl)phenyl moiety into a drug candidate can lead to:

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to oxidative metabolism.

-

Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the difluoroethyl group can influence the pKa of nearby functional groups.

-

Conformational Control: The steric bulk of the difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to improved binding to a target protein.

Conclusion

4-(1,1-Difluoroethyl)benzaldehyde is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while presenting some challenges, is achievable through established methodologies. The unique properties conferred by the 1,1-difluoroethyl group make this compound a highly sought-after intermediate for the development of new and improved therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the importance of key fluorinated building blocks like 4-(1,1-difluoroethyl)benzaldehyde is set to increase.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Utilizing 4-(1,1-Difluoroethyl)benzaldehyde

Introduction: The Strategic Role of the Difluoroethyl Moiety in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The difluoromethyl group (CHF₂) and its homolog, the 1,1-difluoroethyl group, are of particular interest. These motifs can serve as bioisosteres for hydroxyl, thiol, or amine groups, enhancing metabolic stability and improving lipophilicity, which can lead to better cell membrane permeability.[5] Furthermore, the CF₂H group can act as a hydrogen bond donor, potentially strengthening interactions with biological targets.[5]

4-(1,1-Difluoroethyl)benzaldehyde is a versatile building block that introduces this valuable fluorinated moiety into a wide array of heterocyclic systems. Its aldehyde functionality serves as a reactive handle for numerous classical and multicomponent reactions, enabling the efficient construction of complex molecular architectures. The electron-withdrawing nature of the 1,1-difluoroethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, often facilitating reactions such as nucleophilic additions and condensations.

This guide provides detailed protocols for the synthesis of two distinct and medicinally relevant heterocyclic scaffolds—a polysubstituted 2-aminothiophene and a dihydropyrimidinone (DHPM)—using 4-(1,1-Difluoroethyl)benzaldehyde as the key starting material. The methodologies described herein are robust, scalable, and grounded in well-established synthetic transformations, offering researchers a reliable pathway to novel fluorinated compounds for drug discovery programs.

Part 1: Synthesis of a 2-Aminothiophene Derivative via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[6][7] This transformation involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[6][8] The resulting 2-aminothiophene core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[8]

Reaction Rationale and Mechanistic Insight

The reaction proceeds through an initial Knoevenagel condensation between 4-(1,1-Difluoroethyl)benzaldehyde and an active methylene nitrile, such as ethyl cyanoacetate, catalyzed by a weak base.[6][9] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product.[6] The choice of a weak base, such as morpholine or triethylamine, is crucial to promote the initial condensation without inducing self-condensation of the aldehyde.[9][10]

Caption: Workflow for the Gewald Reaction.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-5-(4-(1,1-difluoroethyl)phenyl)thiophene-3-carboxylate

Materials:

-